molecular formula C16H11NO3 B14367206 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione CAS No. 90334-59-1

6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione

Cat. No.: B14367206
CAS No.: 90334-59-1
M. Wt: 265.26 g/mol
InChI Key: JSVVUKIITPTCQZ-UHFFFAOYSA-N
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Description

6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an anilinomethylidene group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione typically involves the condensation of aniline with a benzopyran-2,7-dione derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. One common method involves the use of acetonitrile as a solvent and iodomethane as a methylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The anilinomethylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. It may also interact with DNA, causing damage and triggering apoptosis in cancer cells. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    6H-Indolo[2,3-b]quinoxaline: Known for its anticancer properties and DNA-intercalating ability.

    6H-Silicon Carbide Derivatives: Used in high-power and high-gain applications in electronics.

Uniqueness

6-(Anilinomethylidene)-2H-1-benzopyran-2,7(6H)-dione is unique due to its specific structural features and the presence of the anilinomethylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

90334-59-1

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

7-hydroxy-6-(phenyliminomethyl)chromen-2-one

InChI

InChI=1S/C16H11NO3/c18-14-9-15-11(6-7-16(19)20-15)8-12(14)10-17-13-4-2-1-3-5-13/h1-10,18H

InChI Key

JSVVUKIITPTCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C=C3C(=C2)C=CC(=O)O3)O

Origin of Product

United States

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